4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Description
4-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a benzamide moiety at position 2. The benzamide ring is further modified with bromine and fluorine atoms at positions 4 and 2, respectively. The 1,3,4-thiadiazole scaffold is mesoionic, enabling strong interactions with biomolecules like proteins and DNA due to its delocalized π-electron system and charge distribution . This structural motif is associated with diverse biological activities, including antimicrobial and anticonvulsant properties, as observed in related compounds .
Properties
Molecular Formula |
C11H9BrFN3OS |
|---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C11H9BrFN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,16,17) |
InChI Key |
RRFVFHOLFDOJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with appropriate reagents under controlled conditions.
Bromination and Fluorination: The benzamide core is then brominated and fluorinated using bromine and fluorine sources, respectively.
Coupling Reaction: Finally, the thiadiazole ring is coupled with the brominated and fluorinated benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Halogenation : The bromine and fluorine atoms in the target compound enhance electrophilicity and binding to hydrophobic pockets in target proteins, similar to the bromo-nitro derivative in .
- Core Heterocycle : Thiadiazoles (vs. thiazoles in ) exhibit stronger mesoionic character, favoring biomolecular interactions .
Table 2: Antimicrobial Activity of Selected Analogues (Based on )
| Compound | S. aureus (Inhibition Zone, mm) | E. coli Activity | K. pneumoniae Activity | C. albicans Activity |
|---|---|---|---|---|
| Target Compound* | - | - | - | - |
| Compound 11 | >20 | Inactive | Moderate | Moderate |
| Compound 13 | >20 | Slight | Moderate | Moderate |
*Note: Direct data for the target compound is unavailable; inferences are drawn from structural analogues.
- Gram-Positive Activity: Compounds with 1,3,4-thiadiazole cores (e.g., Compounds 11 and 13) show pronounced activity against S. aureus, likely due to interactions with bacterial enzymes or DNA .
- Gram-Negative Limitations: Limited activity against E. coli and P. aeruginosa in sulfonamide derivatives () suggests that bulkier substituents may hinder penetration through bacterial membranes .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s ethyl group may reduce water solubility compared to sulfonamide derivatives like sulfaethidole, which retain moderate solubility due to their ionizable sulfonamide group .
- Synthesis : The target compound’s synthesis likely follows routes similar to , where amide coupling and cyclization are key steps. However, bromine and fluorine incorporation may require specialized reagents (e.g., bromobenzoyl chlorides, as in ) .
Stability and Crystallography
- The planar thiadiazole ring in ’s nitro derivative stabilizes crystal packing via N–H⋯N hydrogen bonds . The target compound’s fluorine atom may introduce additional dipolar interactions, enhancing crystalline stability.
Biological Activity
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Molecular Structure and Formula:
- Molecular Formula: C11H9BrFN3OS
- Molecular Weight: 330.18 g/mol
- IUPAC Name: 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
The compound features a bromine atom, a fluorine atom, and an ethyl-substituted thiadiazole ring attached to a benzamide core. This unique structure contributes to its distinct biological properties.
Synthesis Methods
The synthesis of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves several steps:
- Formation of the Thiadiazole Ring: Ethyl hydrazinecarbothioamide is reacted with appropriate reagents.
- Bromination and Fluorination: The benzamide core undergoes bromination and fluorination.
- Coupling Reaction: The thiadiazole ring is coupled with the brominated and fluorinated benzamide.
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide exhibit significant antimicrobial properties. Studies have shown that various benzamide derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). For instance:
- Compounds structurally related to 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide demonstrated IC50 values indicating effective cytotoxicity against these cancer cell lines .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to altered cellular responses that inhibit tumor growth or bacterial proliferation. Detailed studies are needed to elucidate these pathways fully.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide | Similar structure with methyl substitution | Moderate anticancer activity |
| 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | Chlorine instead of fluorine | Antimicrobial activity observed |
| 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide | Chlorine substitution | Potential as RET kinase inhibitor |
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of compounds related to 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide:
- Anticancer Screening: A study screened various compounds against MCF-7 and HepG2 cell lines. Compounds similar to 4-bromo-N-(5-ethyl...) showed promising results with IC50 values significantly lower than standard treatment agents like 5-fluorouracil .
- Mechanistic Insights: Research into the mechanism revealed that certain derivatives inhibited key metabolic pathways in cancer cells by reducing NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), destabilizing dihydrofolate reductase (DHFR) activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
